molecular formula C19H11Br2F3N4O2S B11692443 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11692443
M. Wt: 576.2 g/mol
InChI Key: GWWQLGUZKUVSPZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a sophisticated chemical compound offered for non-human research applications. This pyrazolo[1,5-a]pyrimidine-based molecule is part of a class of heterocyclic compounds that are extensively studied as versatile building blocks in organic synthesis and for their potential biological activities . The structure incorporates multiple functional groups, including bromothiophene and a trifluoromethyl substituent on the pyrimidine ring, which are known to be valuable motifs in medicinal chemistry and materials science . Compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold have been investigated for a range of pharmacological properties, and related structures have been cited in patents for their potential applications . This specific reagent is intended solely for use in laboratory research and is not approved for diagnostic, therapeutic, or veterinary purposes. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

Molecular Formula

C19H11Br2F3N4O2S

Molecular Weight

576.2 g/mol

IUPAC Name

3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H11Br2F3N4O2S/c1-8-2-3-12(29)10(4-8)26-18(30)16-15(21)17-25-11(13-5-9(20)7-31-13)6-14(19(22,23)24)28(17)27-16/h2-7,29H,1H3,(H,26,30)

InChI Key

GWWQLGUZKUVSPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC(=CS4)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, thiophene derivatives, and trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while nucleophilic substitution of the bromine atoms can yield various substituted derivatives .

Scientific Research Applications

Antiviral Activity

One of the most promising applications of this compound is its antiviral activity. Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant activity against various viruses, including influenza viruses. For example, compounds similar to 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide have shown efficacy against H5N1 avian influenza virus .

In vitro studies have demonstrated that these compounds can inhibit viral replication effectively by interfering with viral polymerases or other critical enzymes involved in the viral life cycle . The structure-activity relationship (SAR) studies indicate that modifications to the bromine and trifluoromethyl groups can enhance antiviral potency.

Antibacterial Activity

The compound's antibacterial properties have also been explored. Several studies have reported that pyrazolo[1,5-a]pyrimidine derivatives exhibit activity against multidrug-resistant bacterial strains, including extended-spectrum beta-lactamase (ESBL) producing bacteria .

In particular, compounds derived from this class have shown promising results in inhibiting bacterial growth in vitro against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial DNA synthesis or disruption of cell wall integrity .

Case Studies

  • Antiviral Study Against H5N1 Virus : A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives revealed that modifications similar to those in 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide resulted in significant antiviral activity against H5N1 virus strains. The study utilized plaque reduction assays to measure efficacy and determined EC50 values indicating potent activity .
  • Antibacterial Efficacy Against ESBL Producing Strains : Another research focused on the antibacterial properties of pyrazolo[1,5-a]pyrimidines showed effective inhibition against ESBL-producing Escherichia coli. The study employed a broth microdilution method to assess minimum inhibitory concentrations (MICs), demonstrating that specific structural modifications led to enhanced antibacterial effects .

Mechanism of Action

The mechanism of action of 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

Key structural analogs differ in substituents at positions 3, 5, 7, and the carboxamide side chain (Table 1).

Compound Name Substituents (Position) Key Features Reference(s)
Target Compound 3-Br, 5-(4-bromothiophen-2-yl), 7-CF₃, N-(2-hydroxy-5-methylphenyl) Enhanced reactivity (Br), potential solubility (OH), metabolic stability (CF₃)
3-Bromo-5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxamide 3-Br, 5-(4-bromophenyl), 7-CF₃, N-(imidazole propyl) Imidazole side chain may enhance target binding via coordination or H-bonding
5-(4-Bromophenyl)-N-(5-chloro-2-pyridinyl)-7-CF₃-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide 5-(4-bromophenyl), 7-CF₃, N-(5-chloro-2-pyridinyl), saturated pyrimidine ring Saturated ring reduces aromaticity; pyridinyl group introduces basic nitrogen
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-CF₃-pyrazolo[1,5-a]pyrimidine 3-(2,4-dichlorophenyl), 5-(4-fluorophenyl), 2-CH₃, 7-CF₃ Chlorine/fluorine substituents modulate electronic effects; methyl group sterically shields C2
3-Chloro-5-(4-fluorophenyl)-N-(pyridin-3-yl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxamide 3-Cl, 5-(4-fluorophenyl), 7-CF₃, N-(pyridin-3-yl) Chlorine vs. bromine alters reactivity; pyridinyl enhances solubility

Biological Activity

The compound 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H12Br2F3N3O\text{C}_{15}\text{H}_{12}\text{Br}_2\text{F}_3\text{N}_3\text{O}

Antimicrobial Activity

Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives containing bromothiophene and pyrazole moieties have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) for some related compounds was reported as low as 50 mg/mL against E. coli . This suggests that the compound may possess similar antibacterial properties.

Anticancer Activity

Studies on related pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising anticancer activities. For example, compounds with similar structural features have been tested against various cancer cell lines, showing significant antiproliferative effects with IC50 values ranging from 15.62 to 250 µg/mL . The mechanism of action is believed to involve the inhibition of specific kinases and other cellular pathways critical for cancer cell survival.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses . This activity positions them as potential candidates for treating inflammatory diseases.

Case Study 1: Antibacterial Efficacy

A recent study synthesized a series of bromothiophene derivatives and assessed their antibacterial activity. The study found that modifications at the thiophene ring significantly influenced the antibacterial potency. Compounds with electron-withdrawing groups exhibited enhanced activity against both gram-positive and gram-negative bacteria .

Case Study 2: Anticancer Screening

In another investigation, a series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their anticancer properties using MTT assays across multiple cancer cell lines. The results indicated that certain derivatives induced apoptosis in cancer cells through the activation of caspase pathways .

Data Table: Biological Activity Summary

Activity Type Related Compound MIC/IC50 Target Mechanism
Antimicrobial4-Bromo Derivative50 mg/mLE. coliInhibition of bacterial cell wall synthesis
AnticancerPyrazolo Derivative15.62–250 µg/mLVarious Cancer LinesInduction of apoptosis via caspase activation
Anti-inflammatoryPyrazole DerivativeN/AInflammatory PathwaysInhibition of COX-2 and cytokines

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic adjustments to reaction parameters. Key steps include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for coupling reactions due to their ability to stabilize intermediates .

  • Temperature Control : Maintain temperatures between 60–80°C during cyclization steps to minimize side reactions .

  • Catalyst Screening : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings involving brominated thiophene or aryl groups .

  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane followed by recrystallization from ethanol to isolate high-purity product .

    • Data Table :
StepReaction TypeOptimal ConditionsYield Range
1CyclizationDMF, 80°C, 12h60–70%
2Suzuki CouplingPd(PPh₃)₄, THF, 65°C75–85%

Q. What analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at C7, bromothiophene at C5) and detects hydrogen bonding in the carboxamide group .
  • X-ray Crystallography : Resolves crystal packing and torsion angles (e.g., dihedral angles between pyrimidine and thiophene rings) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₂Br₂F₃N₃O₂S) .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should be conducted using:
  • Buffered Solutions : Test stability across pH 2–12 at 25°C and 37°C.
  • HPLC Monitoring : Track degradation products over 24–72 hours.
  • Key Insight : Bromine and trifluoromethyl groups may hydrolyze under alkaline conditions (pH >10), requiring neutral buffers for biological assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across different assays?

  • Methodological Answer : Contradictions may arise due to assay-specific variables:
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to ensure uniform compound dispersion .
  • Control for Redox Interference : Include antioxidants (e.g., ascorbic acid) in cell-based assays to mitigate false positives from bromine-mediated oxidative stress .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with SPR (Surface Plasmon Resonance) to confirm binding kinetics .

Q. How can computational modeling predict SAR for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to map interactions between the bromothiophene moiety and hydrophobic pockets in target proteins (e.g., kinases) .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., CF₃ vs. Br) with IC₅₀ values using MLR (Multiple Linear Regression) .
  • Example : Trifluoromethyl at C7 enhances metabolic stability but may reduce solubility .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :
  • Crystallization Challenges :

  • Polymorphism due to flexible thiophene and carboxamide groups.

  • Poor crystal growth in polar solvents.

  • Solutions :

  • Use slow evaporation with mixed solvents (e.g., CHCl₃/hexane).

  • Introduce seeding from structurally similar pyrazolo[1,5-a]pyrimidine crystals .

    • Crystal Data Reference :
ParameterValue (from analogous compounds)
Space GroupOrthorhombic, Pbca
Unit Cell (Å)a = 9.536, b = 15.941, c = 24.853
Z8
R Factor0.055

Key Notes for Experimental Design

  • Controlled Synthesis : Utilize Design of Experiments (DoE) to optimize reaction parameters (e.g., time, temperature, catalyst loading) .
  • Biological Assays : Prioritize target-specific assays (e.g., kinase inhibition) over broad-spectrum screens to reduce noise .

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